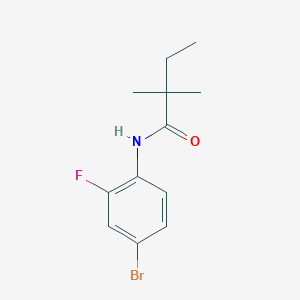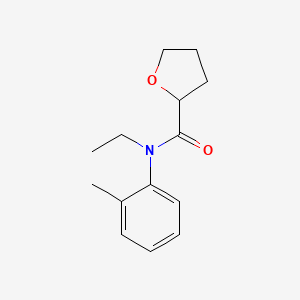
N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is known for its unique structure, which includes an oxolane ring and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxolane ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The oxolane ring and carboxamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-N-(2-methylphenyl)acetamide
- N-ethyl-N-(2-methylphenyl)propionamide
- N-ethyl-N-(2-methylphenyl)butyramide
Uniqueness
N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C14H19NO2/c1-3-15(12-8-5-4-7-11(12)2)14(16)13-9-6-10-17-13/h4-5,7-8,13H,3,6,9-10H2,1-2H3 |
Clave InChI |
UDATYNCUFLSCOZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1C)C(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11169327.png)
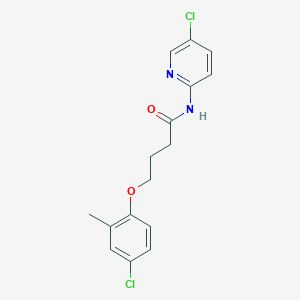
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B11169353.png)
![Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate](/img/structure/B11169355.png)
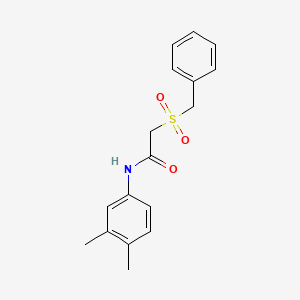
![3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11169372.png)
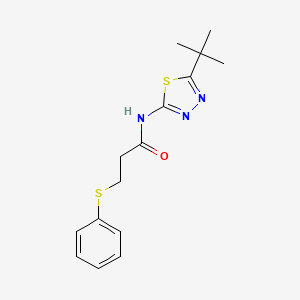
![1-(4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11169378.png)
![3-(benzylsulfonyl)-N-[4-(dibutylsulfamoyl)phenyl]propanamide](/img/structure/B11169381.png)
![3-{4-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]phenyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11169391.png)
![N-(4-methoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11169393.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11169400.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11169416.png)
